6-Thiodihydroorotate

Übersicht

Beschreibung

6-Thiodihydroorotate is a chemical compound involved in various biochemical processes and research studies. It has been a subject of study in different contexts, including its synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of 6-Thiodihydroorotate and related compounds often involves multicomponent reactions and can be achieved under mild conditions. For instance, a synthesis method involving ethyl acetoacetate and thiourea by a one-pot method has been reported, achieving a high yield under optimum conditions (L. Meng, 2011).

Molecular Structure Analysis

Studies on molecular structure analysis involve X-ray diffraction crystallography and spectroscopic characterization. For example, crystal structure and spectroscopic characterization of a related compound, Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, have been performed using FT-IR, 1H and 13C NMR spectra (A. Pekparlak et al., 2018).

Chemical Reactions and Properties

Research has shown that 6-Thiodihydroorotate and related compounds can undergo various chemical reactions. For example, 6-Thioguanine, a related compound, has been found to alter the structure and stability of duplex DNA and inhibit quadruplex DNA formation (V. Marathias et al., 1999).

Physical Properties Analysis

The physical properties of these compounds can be deduced from their molecular structure and reaction behaviors. However, specific studies focusing on the physical properties of 6-Thiodihydroorotate are not available in the provided papers.

Chemical Properties Analysis

The chemical properties of 6-Thiodihydroorotate derivatives, such as their reactivity and interactions with other molecules, are inferred from studies like the synthesis and properties of Thiodiglycolaldehyde and related compounds (F. J. Aparicio et al., 1981).

Wissenschaftliche Forschungsanwendungen

Inhibition of Dihydroorotase

It is a potent competitive inhibitor of dihydroorotase, an enzyme catalyzing the first three reactions of de novo pyrimidine biosynthesis (Christopherson et al., 1989).

Impact on Plasmodium falciparum

In the context of malaria, 6-L-thiodihydroorotate (TDHO) inhibits de-novo pyrimidine biosynthesis in Plasmodium falciparum, affecting nucleotide levels crucial for the parasite's life cycle (Seymour et al., 1997).

Fluorometric Applications

The oxidized form of 6-thioguanine is highly fluorescent, allowing for rapid and sensitive fluorometric determination in blood, serum, and urine samples (Thomas, 1976).

Role in Cancer Treatment

DNA 6-thioguanine contributes to the anti-leukemic effects of thiopurines but may also increase the risk of acute myeloid leukemia and skin cancer in organ transplant patients (Karran, 2006).

Pharmacologic and Toxic Activity Insights

A developed HPLC method allows for the simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides in erythrocytes, aiding in understanding their roles in pharmacologic and toxic activity (Dervieux & Boulieu, 1998).

Optimizing Drug Doses

Bayesian population modeling approaches can optimize 6-MP doses based on a patient's ability to metabolize the drug, improving treatment outcomes for pediatric cancers, autoimmune diseases, and inflammatory bowel disease (Jayachandran et al., 2015).

Eigenschaften

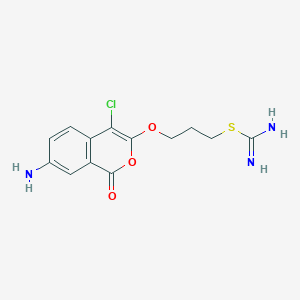

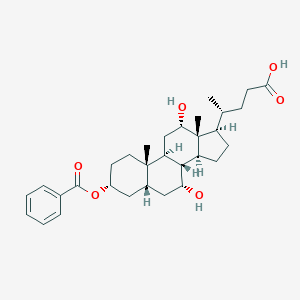

IUPAC Name |

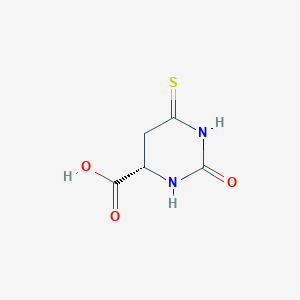

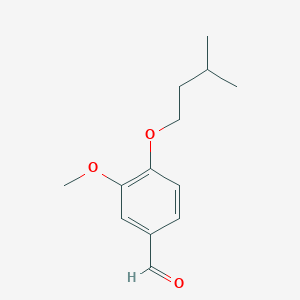

(4S)-2-oxo-6-sulfanylidene-1,3-diazinane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c8-4(9)2-1-3(11)7-5(10)6-2/h2H,1H2,(H,8,9)(H2,6,7,10,11)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRPKKZJGHVFOI-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)NC1=S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)NC1=S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152124 | |

| Record name | 6-Thiodihydroorotate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Thiodihydroorotate | |

CAS RN |

118438-67-8 | |

| Record name | 6-Thiodihydroorotate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118438678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Thiodihydroorotate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 6-Thiodihydroorotate inhibit dihydroorotase, and what are the downstream effects of this inhibition?

A1: 6-Thiodihydroorotate acts as a potent competitive inhibitor of dihydroorotase, an enzyme crucial for de novo pyrimidine biosynthesis. This pathway is responsible for producing pyrimidine nucleotides, essential building blocks for DNA and RNA.

Q2: How does the structure of 6-Thiodihydroorotate relate to its activity as a dihydroorotase inhibitor?

A2: The structure of 6-Thiodihydroorotate closely resembles that of dihydroorotate, the natural substrate of dihydroorotase. This structural similarity allows 6-Thiodihydroorotate to effectively compete with dihydroorotate for binding to the enzyme's active site. []

- Christopherson, R. I., & Jones, M. E. (1980). Mercaptan and dicarboxylate inhibitors of hamster dihydroorotase. The Journal of Biological Chemistry, 255(1), 3358–3370.

- Rathod, P. K., & Reyes, P. (1996). Cytotoxic effects of inhibitors of de novo pyrimidine biosynthesis upon Plasmodium falciparum. The Journal of Biological Chemistry, 271(31), 18504–18508.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B40461.png)

![{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid](/img/structure/B40476.png)